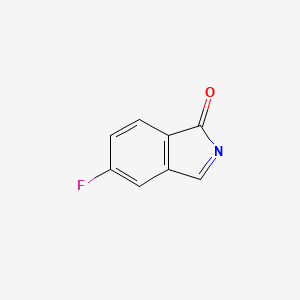

5-Fluoro-1H-isoindol-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260666-80-5; 1823947-52-9 |

|---|---|

Molecular Formula |

C8H4FNO |

Molecular Weight |

149.124 |

IUPAC Name |

5-fluoroisoindol-1-one |

InChI |

InChI=1S/C8H4FNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-4H |

InChI Key |

OHBFMYOECHNFDI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1F)C=NC2=O |

solubility |

not available |

Origin of Product |

United States |

The Isoindol 1 One Core: a Privileged Scaffold in Heterocyclic Chemistry

The isoindol-1-one moiety, a bicyclic structure featuring a benzene (B151609) ring fused to a γ-lactam ring, is recognized as a "privileged scaffold" in medicinal chemistry. preprints.org This designation stems from its recurring presence in a multitude of biologically active compounds and natural products. researchgate.net The unique structural and electronic properties of the isoindol-1-one core allow it to serve as a versatile template for the development of new therapeutic agents. nih.gov

The isoindolin-1-one (B1195906) skeleton is a key component in several commercially available drugs with diverse therapeutic applications, including the treatment of multiple myeloma and leukemia. preprints.orgmdpi.com Its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netontosight.ai The planarity of the bicyclic system, combined with the presence of a hydrogen bond donor and acceptor in the lactam functionality, allows for specific and strong interactions with biological targets such as enzymes and receptors. nih.gov

The Strategic Edge of Fluorine in Chemical Design

The incorporation of fluorine into organic molecules is a widely employed and powerful strategy in modern drug discovery and materials science. researchgate.nettandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a molecule. tandfonline.comresearchgate.net

Key attributes that make fluorine a valuable element in chemical design include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. This can lead to improved bioavailability and a longer duration of action for drug candidates. nih.govtandfonline.com

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a molecule's solubility, permeability, and binding affinity. nih.govresearchgate.net

Increased Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier. researchgate.netbenthamscience.com

Conformational Control: The introduction of fluorine can create specific conformational preferences in a molecule, which can be crucial for optimal interaction with a biological target. researchgate.net

Improved Binding Affinity: Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, which can lead to stronger and more selective binding to target proteins. nih.govbenthamscience.com

5 Fluoro 1h Isoindol 1 One: a Target and Intermediate in Advanced Synthesis

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. aablocks.comacs.org This approach involves breaking bonds (disconnections) to identify potential precursors and synthetic routes.

Identification of Precursors for the Fluorinated Isoindol-1-one Framework

The primary disconnection for the this compound framework involves the lactam ring, typically breaking the C-N bond or the C-C bond of the heterocyclic portion. This leads to several key precursors.

One common strategy identifies 4-fluorophthalic acid derivatives as key starting materials. For instance, 4-fluorophthalic anhydride (B1165640) can be a direct precursor. rsc.org The synthesis can proceed through the reaction of this anhydride with an ammonia (B1221849) source or a primary amine to form a phthalamic acid intermediate, which then undergoes cyclization to the desired isoindol-1-one.

Another retrosynthetic approach starts from 5-Fluoro-1H-isoindole-1,3(2H)-dione (5-fluorophthalimide). chinesechemsoc.org Selective reduction of one of the carbonyl groups of the imide can yield the target lactam. This method is advantageous as 5-fluorophthalimide is a readily accessible starting material.

A third strategy involves building the fluorinated benzene ring onto a pre-existing heterocyclic core, although this is less common for this specific target. The most logical precursors are derived from disubstituted benzene intermediates where one substituent is a fluorine atom and the other two can be manipulated to form the fused lactam ring.

| Precursor | Corresponding Synthetic Strategy |

| 4-Fluorophthalic Anhydride | Reaction with ammonia followed by cyclization. rsc.org |

| 4-Fluorophthalic Acid | Conversion to the anhydride or direct amidation and cyclization. rsc.org |

| 2-Cyano-4-fluorobenzoic Acid | Reductive cyclization. |

| 2-Methyl-4-fluorobenzamide | Intramolecular C-H amination. rsc.org |

| 5-Fluoro-1H-isoindole-1,3(2H)-dione | Selective reduction of a carbonyl group. chinesechemsoc.org |

Approaches to Introduce the Fluorine Atom at the C-5 Position

The introduction of the fluorine atom at the C-5 position can be achieved at various stages of the synthesis, either on the starting materials or on a pre-formed isoindol-1-one core.

Electrophilic Fluorination: This is a direct method where an unfluorinated isoindol-1-one is treated with an electrophilic fluorinating agent. Reagents like Selectfluor® (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) are commonly used for the regioselective fluorination of aromatic rings. tandfonline.comresearchgate.net The reaction is typically performed in an anhydrous solvent to prevent side reactions. tandfonline.com The directing effects of the substituents on the benzene ring guide the fluorine atom to the desired C-5 position.

Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a suitable leaving group, such as a nitro group or a halogen, from the C-5 position by a fluoride (B91410) ion. For example, starting from 4-nitrophthalic anhydride, a halogen-exchange (Halex) reaction with potassium fluoride (KF) can yield 4-fluorophthalic anhydride. rsc.org This method is often carried out at elevated temperatures, sometimes in the presence of a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt.

Balz-Schiemann Reaction: A classical method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction. acs.orgnih.gov This would involve the diazotization of a 5-amino-1H-isoindol-1-one precursor with a reagent like sodium nitrite (B80452) in the presence of a strong acid, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, such as tetrafluoroborate (B81430) (BF4-). While effective, this method requires careful handling of potentially unstable diazonium intermediates. nih.gov

| Fluorination Method | Precursor Example | Reagent(s) | Key Features |

| Electrophilic Fluorination | 1H-Isoindol-1-one | Selectfluor® | Direct fluorination of the heterocyclic core. tandfonline.comresearchgate.net |

| Nucleophilic Substitution | 5-Nitro-1H-isoindol-1-one | KF | Displacement of a nitro group. rsc.org |

| Balz-Schiemann Reaction | 5-Amino-1H-isoindol-1-one | NaNO₂, HBF₄ | Introduction of fluorine via a diazonium salt. acs.org |

Modern Synthetic Routes and Mechanistic Investigations

Recent advances in organic synthesis have provided powerful tools for the construction of heterocyclic frameworks like isoindol-1-one. Transition metal-catalyzed reactions, in particular, offer efficient and selective routes.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has emerged as a versatile tool for the synthesis of isoindolinones. aablocks.com One of the most powerful strategies is the direct functionalization of C-H bonds.

C-H Functionalization/Activation: Palladium catalysts can mediate the cyclization of N-substituted benzamides with various coupling partners. For instance, the reaction of N-methoxybenzamides with alkenes, proceeding through ortho-sp² C-H activation and subsequent intramolecular oxidative amidation, can form the isoindolinone ring. chinesechemsoc.org Another approach involves the redox-neutral Pd-catalyzed C-H functionalization of carboxamides with carboxylic acids or anhydrides. rsc.orgacs.org This method avoids the need for external oxidants and tolerates a wide range of functional groups. A plausible mechanism for such a reaction starting from a 4-fluoro-N-substituted benzamide (B126) would involve C-H activation at the ortho position to the amide, followed by coordination and insertion of the coupling partner, and subsequent reductive elimination to form the cyclized product.

Intramolecular Amination: Palladium catalysts are also highly effective in promoting intramolecular C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for intramolecular cyclization. researchgate.net For example, a suitably substituted 2-bromobenzyl amine derivative could undergo intramolecular cyclization to form the isoindolinone ring. More advanced methods involve the dehydrogenative C–H cyclization of substrates like 2-benzyl-N-mesylbenzamides using a Pd/C catalyst, which notably does not require a stoichiometric oxidant. beilstein-journals.org

Copper-based catalysts offer a more economical alternative to palladium for certain transformations and have been successfully applied to the synthesis of isoindolinones.

Intramolecular C-H Amination/Amidation: Copper catalysts can facilitate the intramolecular amination of benzylic C-H bonds. For example, 2-methylbenzamides can be converted to the corresponding isoindolinones using a copper catalyst with an oxidant like MnO₂. rsc.org This avoids the use of potentially explosive organic peroxides. Similarly, copper-catalyzed intramolecular benzylic C-H sulfamidation has been reported, yielding N-sulfonylated isoindolinones which can be subsequently deprotected. A synthesis of 5-Fluoro-3-phenyl-2-tosylisoindolin-1-one has been achieved through this methodology. The reaction likely proceeds through the formation of a copper-nitrenoid intermediate which then undergoes C-H insertion.

The Chan-Lam coupling, a copper-mediated C-N bond-forming reaction between an amine and a boronic acid, can also be envisioned in a strategy to construct the isoindolinone ring system from appropriate precursors.

| Catalytic System | Reaction Type | Substrate Example | Key Features |

| Pd(OAc)₂ / Ligand | C-H Functionalization | 4-Fluoro-N-methoxybenzamide + Alkene | Forms isoindolinone via C-H activation and amidation. chinesechemsoc.orgrsc.org |

| Pd/C | Dehydrogenative C-H Cyclization | 2-Benzyl-4-fluoro-N-mesylbenzamide | Oxidant-free intramolecular C(sp³)–H amidation. beilstein-journals.org |

| Cu(OAc)₂ / MnO₂ | Intramolecular C-H Amination | N-Alkyl-2-methyl-4-fluorobenzamide | Benzylic C-H amination under mild oxidation. rsc.org |

| CuI / Ligand | Intramolecular C-H Sulfamidation | N-Tosyl-2-benzyl-4-fluorobenzamide | Forms N-protected isoindolinone via C-H insertion. |

Organocatalytic and Biocatalytic Transformations

Organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of chiral isoindolinones, providing access to enantiomerically pure compounds that are crucial for pharmaceutical applications. acs.org

Organocatalysis:

An asymmetric cascade aza-Henry/lactamization reaction has been developed for the highly enantioselective synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones. acs.orgnih.gov This reaction, catalyzed by a neutral bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst), affords products in very good yields and with high enantioselectivities (up to 98% ee). acs.org For instance, the synthesis of (R)-tert-Butyl-5-fluoro-3-(nitromethyl)-1-oxoisoindoline-2-carboxylate was achieved with a 58% yield. acs.orgnih.gov The carbamoyl (B1232498) group in the products can be easily removed, allowing for further functionalization of the isoindolinone core without compromising enantiomeric purity. acs.org

In another approach, a chiral phosphoric acid-catalyzed regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols has been reported. rsc.org This method yields spiro isoindolinone-oxepine-fused indoles with a spiro-quaternary stereocenter in high yields and enantioselectivities. The use of 1,1-dichloro-1-fluoroethane (B156305) as the solvent and hexafluoroisopropanol as an additive was found to be crucial for the success of this transformation. rsc.org

Biocatalysis:

Biocatalytic methods offer a green and highly selective alternative for the synthesis of complex molecules. ucl.ac.uk Engineered myoglobin (B1173299) (Mb) variants have been successfully employed as carbene transfer biocatalysts for the stereoselective synthesis of fluorinated cyclopropanes, a valuable pharmacophore. utdallas.edu While not directly synthesizing the isoindolinone core, this demonstrates the potential of biocatalysis in creating fluorinated building blocks. The engineered Mb variants, such as Mb(H64A,V68G) and Mb(H64V,V68G), catalyzed the cyclopropanation of β,β-difluoro-styrene with diazoacetonitrile, yielding the corresponding gem-difluorocyclopropane with excellent diastereoselectivity and enantioselectivity. utdallas.edu This biocatalytic approach has been successfully applied to the gram-scale synthesis of a key gem-difluorinated cyclopropane (B1198618) intermediate. utdallas.edu

Furthermore, engineered cytochrome P411 variants have been developed to catalyze the intramolecular C(sp3)–H amination of alkyl and aryl nitrenes, leading to the synthesis of chiral pyrrolidines and indolines. acs.org This "new-to-nature" enzymatic reaction provides a direct route to these important N-heterocycles with good efficiency and high enantioselectivity. acs.org The utility of these biocatalysts was demonstrated by coupling them with other enzymatic transformations to construct complex, enantioenriched molecules. acs.org

Multi-Component Reactions for Isoindol-1-one Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov This approach is characterized by its atom economy, efficiency, and convergency, making it an attractive method for the synthesis of diverse molecular scaffolds. nih.gov Several MCRs have been developed for the synthesis of the isoindolinone core. beilstein-journals.org

One notable example involves a three-component reaction between benzoic acid derivatives, amides, and dimethyl sulfoxide (B87167) (DMSO) in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, without the need for a metal catalyst. beilstein-journals.org Another approach utilizes a palladium-catalyzed three-component reaction of chloroquinolinecarbaldehydes, isocyanides, and aromatic amines to produce quinoline (B57606) derivatives containing a γ-lactam moiety. beilstein-journals.org

A highly diastereoselective one-pot, five-component reaction has also been reported for the synthesis of 4-(tetrazole)-1,3-oxazinanes, demonstrating the power of MCRs in rapidly generating molecular complexity. rug.nl While not directly yielding isoindolinones, this highlights the potential of MCRs in constructing complex heterocyclic systems.

The following table summarizes a selection of multi-component reactions for the synthesis of isoindolinone-related structures.

Table 1: Examples of Multi-Component Reactions for Heterocycle Synthesis

| Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| Benzoic acid derivatives, amides, DMSO | DDQ | Isoindolinones | beilstein-journals.org |

| Chloroquinolinecarbaldehydes, isocyanides, aromatic amines | Palladium | Quinoline-fused γ-lactams | beilstein-journals.org |

| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, aromatic aldehydes | Acetic acid, MWI | Pyrazolo[3,4-b]pyridines | nih.gov |

Photochemical and Electrochemical Synthesis Pathways

Photochemical and electrochemical methods offer unique and sustainable pathways for the synthesis of isoindolinones, often proceeding under mild conditions and enabling transformations that are difficult to achieve with conventional methods. nih.govrsc.orgrsc.org

The photodecarboxylative addition of carboxylates to phthalimides is a versatile and efficient key step in the synthesis of various isoindolinone derivatives. nih.govjcu.edu.au This reaction typically involves the irradiation of a phthalimide (B116566) derivative in the presence of a carboxylate salt, leading to the formation of a 3-hydroxy-isoindolin-1-one intermediate. jcu.edu.audcu.ie Subsequent acid-catalyzed dehydration furnishes the corresponding 3-alkylidene or 3-arylmethylene isoindolin-1-one (B1195906). nih.govjcu.edu.au

This methodology has been successfully applied to the synthesis of biologically active compounds, including local anesthetics. nih.gov The reaction is generally carried out in aqueous media, highlighting its green credentials. jcu.edu.au The photodecarboxylation process has also been adapted for continuous-flow synthesis, allowing for multigram-scale production. semanticscholar.org

Table 2: Examples of Photodecarboxylative Addition Reactions

| Phthalimide Derivative | Carboxylate | Product Type | Ref. |

|---|---|---|---|

| N-(bromoalkyl)phthalimides | Arylacetates | 3-Arylmethylene-2,3-dihydro-1H-isoindolin-1-ones | nih.govsemanticscholar.org |

| N-methylphthalimide | Alkyl-, benzyl-, and heteroatom-substituted carboxylates | Hydroxy- and methylene-isoindolinones | dcu.ie |

Electrochemical synthesis has emerged as a sustainable and powerful tool in organic chemistry, enabling a wide range of transformations through controlled oxidation and reduction processes. rsc.orgnih.govresearchgate.net In the context of isoindolinone synthesis, electrochemical methods offer mild reaction conditions and avoid the need for stoichiometric chemical oxidants. researchgate.netresearchgate.net

A notable development is the electrochemical synthesis of mono- and trifluorinated isoindolin-1-one derivatives. researchgate.net By simply tuning the electrolysis current, it is possible to selectively synthesize either monofluoro- or trifluoromethyl-containing isoindolinones from 2-alkynylbenzamides using Et3N·3HF as both the supporting electrolyte and fluoride source. researchgate.net

Another approach involves the cupraelectro-catalyzed C–H activation of benzamides and their subsequent coupling with terminal alkynes to afford isoindolinones. rsc.org This method utilizes a simple undivided cell and a non-toxic copper(II) acetate (B1210297) catalyst. rsc.org The electrochemical oxidative intramolecular amination of C(sp3)-H bonds in amides has also been achieved, providing a direct route to saturated nitrogen-containing heterocycles. researchgate.net

Furthermore, an electrochemical cascade reaction of 2-formyl benzonitrile (B105546) with anilines has been developed for the synthesis of N-aryl isoindolinones. mdpi.com This method proceeds under constant current electrolysis in an undivided cell.

Table 3: Examples of Electrochemical Synthesis of Isoindolinones

| Starting Materials | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| 2-Alkynylbenzamides | Et3N·3HF, constant current | Mono- and trifluorinated isoindolin-1-ones | researchgate.net |

| Benzamides, terminal alkynes | Cu(OAc)2·H2O, NaOPiv | Isoindolinones | rsc.org |

| Amides | Carbon rod anode, Pt cathode | Saturated N-heterocycles | researchgate.net |

Optimization of Reaction Conditions and Enhanced Synthetic Efficiency

The efficiency and yield of synthetic reactions are critically dependent on various parameters, including solvent, temperature, and catalyst. Careful optimization of these conditions is essential for developing robust and scalable synthetic protocols.

The choice of solvent can significantly influence the outcome of a reaction by affecting the solubility of reactants, the stability of intermediates, and the reaction rate. In the synthesis of isoindolinone spirosuccinimides via a dual photoredox and cobalt-catalyzed C-H bond functionalization, the use of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) as a solvent was found to be critical, putatively by prolonging the lifetime of the radical intermediate. nih.govresearchgate.net Fluorinated alcohols like HFIP are known for their strong hydrogen-bond donating ability and high polarity, which can stabilize charged intermediates. researchgate.net

Temperature is another crucial parameter that can control the rate and selectivity of a reaction. In the synthesis of pillar jcu.edu.auarenes, a temperature range of 0 °C to 45 °C was found to be optimal for minimizing the formation of non-macrocyclic polymer byproducts. nih.gov For the electrochemical synthesis of isoindolinones via cupraelectro-catalyzed C-H activation, a temperature of 100 °C in dimethylacetamide was identified as the optimal condition. rsc.org The rhodium-catalyzed cascade reaction for the synthesis of 1H-isoindole-containing scaffolds showed optimal results at -25 °C. acs.org

The following table provides examples of optimized reaction conditions for the synthesis of isoindolinone and related heterocyclic structures.

Table 4: Optimized Reaction Conditions for High-Yield Syntheses

| Reaction | Optimal Solvent | Optimal Temperature | Key Findings | Ref. |

|---|---|---|---|---|

| Isoindolinone spirosuccinimide synthesis | HFIP | Room Temperature | HFIP stabilizes radical intermediates. | nih.govresearchgate.net |

| Pillar jcu.edu.auarene synthesis | Not specified | 0-45 °C | Minimizes byproduct formation. | nih.gov |

| Cupraelectro-catalyzed isoindolinone synthesis | Dimethylacetamide | 100 °C | Maximizes yield. | rsc.org |

| Rhodium-catalyzed 1H-isoindole synthesis | Not specified | -25 °C | Optimal for product formation. | acs.org |

Catalyst and Ligand Design for Improved Selectivity and Turnover

The efficiency of synthetic routes to isoindolinones is critically dependent on the catalyst system employed. Catalyst and ligand design are pivotal for enhancing reaction selectivity, increasing the turnover number (TON), and turnover frequency (TOF). TON represents the number of substrate molecules converted by one molecule of the catalyst before its deactivation, signifying catalyst longevity, while TOF measures the rate of these conversions, indicating catalyst activity. catalysis.blog

Recent advancements have seen the development of highly efficient catalytic systems. For instance, a single-atom Pd/TiO2 tandem catalyst has been reported for the synthesis of the general isoindolinone scaffold, demonstrating exceptional performance with a turnover frequency up to 4807 h⁻¹. researchgate.net This system operates through a tandem mechanism where the TiO2 support catalyzes the conversion of phthalic anhydride with ammonia to form phthalimide, which is then transformed into the isoindolinone over the same support with the aid of hydrogen species from the single-atom Pd. researchgate.net Such high turnover rates are economically and environmentally beneficial as they require less catalyst. catalysis.blog

Ligand design plays a crucial role in tuning the electronic and steric properties of a metal catalyst, thereby influencing its reactivity and selectivity. researchgate.net For palladium-catalyzed reactions, which are common in forming heterocyclic structures, the choice of ligand is critical. The development of specialized ligands like Neolephos, a binaphthalene-based phosphine (B1218219) ligand, has enabled the highly selective monocarbonylation of 1,3-diynes, showcasing how tailored ligands can control chemoselectivity under mild conditions. nih.gov In the context of synthesizing this compound, similar palladium-catalyzed C-H activation or cross-coupling strategies would benefit from ligands designed to be electron-rich, which can promote rate-limiting steps like protodeauration in the catalytic cycle. researchgate.net The introduction of a fluorine atom on the aromatic ring can alter its electronic properties, necessitating specific ligand adjustments to optimize the catalytic synthesis of the 5-fluoro derivative.

| Catalyst System | Ligand/Support | Reaction Type | Key Performance Metric | Reference |

|---|---|---|---|---|

| Pd/TiO₂ | Single-atom Pd on TiO₂ support | Tandem Amidation/Reduction | TOF up to 4807 h⁻¹ | researchgate.net |

| Pd(TFA)₂ | Neolephos | Monocarbonylation of diynes | High chemoselectivity | nih.gov |

| [AuCl(L)]/NaBArF | Electron-rich phosphines | Hydroamination of alkynes | High catalytic activity | researchgate.net |

| Rh(II) | N/A | Intermolecular OH transfer | High yields (up to 89%) | rsc.org |

Application of Green Chemistry Principles in Synthetic Strategies

Green chemistry principles are increasingly integrated into the synthesis of pharmaceutical intermediates to reduce environmental impact. scispace.com These principles focus on waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. acs.org

For the synthesis of isoindolinones, several green approaches have been developed. One notable method involves an organocatalytic tandem reaction using a fluorous phosphine catalyst in green solvents. rsc.orgresearchgate.netconsensus.app This protocol allows for the synthesis of various isoindolinones in good to excellent yields and, crucially, the catalyst and solvent can be recycled, significantly reducing resource consumption and waste. rsc.orgresearchgate.net Rhodium-catalyzed synthesis in water as a solvent further exemplifies a green approach, offering high regioselectivity and tolerance of useful functional groups. researchgate.net

Modern synthetic methods also aim to reduce the number of steps and the use of hazardous reagents. scispace.com An efficient, one-pot, metal-free synthesis of isoindolinone derivatives has been developed using chlorosulfonyl isocyanate and various alcohols. nih.gov This method is advantageous for its mild reaction conditions, short reaction times, and avoidance of metal catalysts, which can be costly and require removal from the final product. nih.gov Furthermore, electrochemical methods represent a sustainable strategy; a current-controlled electrochemical approach has been developed for the synthesis of fluorinated isoindolin-1-one derivatives using Et₃N·3HF as both the electrolyte and fluoride source. researchgate.net This technique avoids the use of harsh chemical oxidants or reductants, aligning with green chemistry goals. researchgate.net

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Catalysis & Resource Recycling | Fluorous phosphine organocatalysis in green solvents | Recyclable catalyst and solvents, reduced waste | rsc.orgresearchgate.netconsensus.app |

| Safer Solvents | Rhodium-catalyzed synthesis in water | Avoids volatile organic solvents, high regioselectivity | researchgate.net |

| Waste Prevention | One-pot, metal-free synthesis with chlorosulfonyl isocyanate | Mild conditions, short reaction times, avoids metal waste | nih.gov |

| Energy Efficiency & Safer Reagents | Electrochemical synthesis of fluorinated derivatives | Avoids harsh chemical reagents, controlled by electricity | researchgate.net |

Diastereoselective and Enantioselective Synthesis of this compound Analogues

The biological activity of chiral molecules is often strongly correlated with their absolute configuration, making the asymmetric synthesis of functionalized 3-substituted isoindolinones a topic of significant interest. beilstein-journals.orgnih.gov Methodologies for achieving stereocontrol can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective strategies often employ chiral auxiliaries, where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. For example, the condensation of (R)-phenylglycinol with 2-formylbenzoic acid produces a tricyclic γ-lactam as a single diastereoisomer, which can then be further transformed. chim.it

Catalytic enantioselective methods offer a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Several powerful strategies have emerged for isoindolinone synthesis:

Phase-Transfer Catalysis : Chiral ammonium (B1175870) salts derived from Cinchona alkaloids have been used as effective phase-transfer catalysts in the asymmetric Michael reaction of 3-substituted isoindolinones. mdpi.com This method allows for the construction of valuable 3,3-disubstituted isoindolinones containing a quaternary stereocenter in high yields with good enantioselectivity. mdpi.com

Transition Metal Catalysis : Palladium catalysis is a powerful tool for creating stereocenters. A Pd/Cu-catalyzed sequential Heck/Sonogashira coupling of enamides with terminal alkynes affords 3-propargyl isoindolinone derivatives with quaternary stereocenters in good yields and excellent enantioselectivity (up to 93% ee). rsc.org Similarly, a palladium-catalyzed tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes provides an efficient route to chiral isoindolinones bearing a quaternary stereocenter. acs.org

Organocatalysis : Chiral organocatalysts provide a metal-free alternative for asymmetric synthesis. An enantioselective Mannich-type reaction of in situ generated cyclic ketimines with difluoroenoxysilanes, catalyzed by a chiral spirocyclic phosphoric acid, has been developed to produce difluoroalkylated isoindolinones. bohrium.com An organocatalyzed intramolecular aza-Michael reaction, using a cinchoninium salt as a phase-transfer catalyst, has also been reported for the synthesis of optically active 3-substituted isoindolinones with good diastereomeric excesses. beilstein-journals.orgnih.gov

These advanced stereoselective methods are directly applicable to the synthesis of chiral analogues of this compound, enabling the production of specific stereoisomers for biological evaluation.

| Method | Catalyst/Auxiliary | Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Synthesis | (R)-Phenylglycinol | Condensation/Cyclization | Single diastereoisomer | chim.it |

| Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Michael Addition | Good to high enantioselectivity | mdpi.com |

| Transition Metal Catalysis | Pd/Cu catalyst with chiral ligand | Heck/Sonogashira Coupling | Up to 93% ee | rsc.org |

| Organocatalysis | Chiral spirocyclic phosphoric acid | Mannich-type Reaction | High enantioselectivity | bohrium.com |

| Organocatalysis | Cinchoninium salt | Intramolecular aza-Michael | Good diastereomeric excess | beilstein-journals.orgnih.gov |

Electrophilic and Nucleophilic Transformations of the Isoindol-1-one Ring System

The reactivity of the this compound ring system is characterized by the interplay of the electron-withdrawing fluorine atom and the lactam functionality. This allows for a range of electrophilic and nucleophilic transformations.

Aromatic Substitution Patterns on the Fluorinated Benzene Moiety

The fluorine atom on the benzene ring of this compound acts as an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. However, it directs incoming electrophiles to specific positions. Nucleophilic aromatic substitution (SNAr) of the fluorine atom is also a key reaction, particularly with strong nucleophiles, providing a pathway to a variety of substituted isoindolinones. beilstein-journals.orgresearchgate.netnih.gov

Research has shown that in related fluorinated aromatic systems, nucleophilic aromatic substitution can occur with various nucleophiles such as alkoxides, phenoxides, thiophenoxides, and amines. researchgate.net For instance, in a study on a similar compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom was successfully displaced by a range of oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.netnih.gov These reactions typically proceed under basic conditions and at elevated temperatures.

| Nucleophile | Reagent | Conditions | Product Type |

| Methoxide | MeOH, KOH | 80 °C | 5-Methoxy-1H-isoindol-1-one derivative |

| Ethanethiolate | EtSH, NaH | rt | 5-(Ethylthio)-1H-isoindol-1-one derivative |

| Morpholine | Morpholine, K₂CO₃ | 85 °C | 5-Morpholino-1H-isoindol-1-one derivative |

| Piperidine | Piperidine, K₂CO₃ | 85 °C | 5-Piperidino-1H-isoindol-1-one derivative |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on a Fluorinated Benzene Ring. (Data derived from analogous reactions researchgate.net)

Reactions Involving the Lactam Carbonyl and Nitrogen

The lactam moiety of this compound presents two primary sites for chemical modification: the carbonyl group and the nitrogen atom.

The nitrogen atom of the lactam is nucleophilic and can be readily alkylated or acylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. This functionalization is crucial for introducing diverse substituents and building molecular complexity. organic-chemistry.org

The carbonyl group of the lactam can undergo reduction to the corresponding amine or react with organometallic reagents. For example, reduction with a strong reducing agent like lithium aluminum hydride would yield the corresponding 5-fluoro-2,3-dihydro-1H-isoindole.

Polycyclic aza-lactams are of significant interest due to their wide range of biological activities. mdpi.com Cascade reactions are a powerful tool for constructing these complex ring structures. mdpi.com

Directed Transformations of the Fluorine Substituent

The fluorine atom is not merely a passive substituent; it can be actively transformed into other functional groups, opening up further avenues for derivatization.

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge. numberanalytics.comresearchgate.net However, various strategies have been developed to achieve this transformation. scispace.comrsc.org These methods can be broadly categorized into transition-metal-catalyzed and transition-metal-free approaches. scispace.com Transition-metal-free methods often employ strong bases, nucleophiles, or radical initiators. scispace.com

C-F bond activation allows for the introduction of a wide range of functional groups, transforming the often-inert fluorinated compound into a versatile synthetic intermediate. numberanalytics.com This is particularly valuable in the late-stage functionalization of complex molecules. researchgate.net

Halogen Exchange Reactions and Cross-Coupling Methodologies

Halogen exchange (Halex) reactions provide a direct method to replace the fluorine atom with other halogens (Cl, Br, I). ucl.ac.ukresearchgate.net This transformation is valuable because the heavier halogens are more reactive in subsequent cross-coupling reactions. For instance, the conversion of the fluoro-substituent to an iodo- or bromo-substituent facilitates well-established cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov After converting the fluorine to a more reactive halogen, a wide array of boronic acids, organostannanes, and terminal alkynes can be coupled to the isoindolinone core.

| Cross-Coupling Reaction | Reactant | Catalyst | Bond Formed |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Alkyl/Aryl) |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand | C-N |

Table 2: Common Cross-Coupling Reactions Applicable after Halogen Exchange.

Regioselective Functionalization and Formation of Complex Derivatives

The strategic application of the reactions described above allows for the regioselective functionalization of this compound and the synthesis of complex derivatives. For example, a synthetic route could involve initial N-alkylation of the lactam, followed by a regioselective nucleophilic aromatic substitution of the fluorine atom. Alternatively, a halogen exchange reaction could be performed first, followed by a palladium-catalyzed cross-coupling reaction to introduce a new substituent at the 5-position.

The 1,3-dipolar cycloaddition reaction is another powerful method for constructing complex heterocyclic systems. nih.gov For instance, the reaction of an azomethine ylide generated from the parent isoindolinone with a suitable dipolarophile can lead to the formation of spiro- or fused-ring systems in a highly regioselective and stereoselective manner. nih.gov The synthesis of various isoindolin-1-one derivatives has been achieved through multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of complex molecules from simple starting materials. researchgate.net

The synthesis of tetrafluorobenzo-fused BOPYPY dyes has been reported starting from 4,5,6,7-tetrafluoroisoindole, demonstrating the utility of fluorinated isoindoles in the creation of advanced materials. acs.orgnih.gov The regioselectivity of nucleophilic substitution on these complex systems has also been investigated. acs.orgnih.gov

Alkylation, Acylation, and Arylation Reactions

The nitrogen atom of the isoindol-1-one ring is a primary site for functionalization. Its deprotonation provides a nucleophilic center amenable to reactions with various electrophiles.

Alkylation: N-alkylation of the isoindol-1-one core is a common strategy to introduce a wide array of substituents. This transformation is typically achieved under basic conditions to deprotonate the nitrogen, followed by reaction with an alkyl halide or other alkylating agent. For instance, the reaction of 5-fluoro-isoindolinone with piperidin-3-amine (B1201142) can be carried out using potassium carbonate as a base in a solvent like dimethylformamide (DMF) to yield the N-alkylated product.

| Reactant | Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Piperidin-3-amine | K₂CO₃ | DMF | 5-Fluoro-2-(piperidin-3-yl)-1H-isoindol-1-one |

Acylation: N-acylation introduces a carbonyl group onto the nitrogen atom, forming an N-acylisoindol-1-one. This can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. A general method for the N-acylation of indoles, which can be adapted for isoindol-1-ones, involves the use of a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The presence of an electron-withdrawing fluorine atom on the benzene ring of this compound would likely enhance the acidity of the N-H proton, potentially facilitating this reaction. Another approach utilizes thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.org

Arylation: The introduction of an aryl group at the nitrogen position is achieved through N-arylation reactions. Copper-catalyzed methods, such as the Chan-Evans-Lam coupling, are effective for this transformation, using arylboronic acids as the arylating agent. researchgate.net Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for forming the C-N bond between the isoindolinone nitrogen and an aryl halide. organic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high yields in these cross-coupling reactions.

Construction of Fused and Spirocyclic Systems

The isoindol-1-one scaffold serves as a versatile building block for the synthesis of more complex polycyclic architectures, including fused and spirocyclic systems.

Fused Systems: The formation of fused heterocyclic systems often involves the construction of a new ring onto the existing isoindol-1-one framework. This can be achieved through various cyclization strategies. For instance, intramolecular C-H activation and annulation reactions catalyzed by transition metals like rhodium can be used to construct N-fused heterocycles from appropriately substituted isoindol-1-one precursors. researchgate.net Another approach involves a Smiles-type rearrangement of N-substituted nitrobenzenesulfonamides derived from amino acids, which, after a series of transformations including intramolecular C-arylation and cyclocondensation, can lead to the formation of imidazo[2,1-a]isoindolones. nih.gov These methods allow for the creation of diverse polycyclic frameworks with potential biological activity.

Spirocyclic Systems: The synthesis of spirocyclic isoindolinones, where a single carbon atom is shared between the isoindolinone ring and another ring system, has garnered significant interest. One strategy involves an intramolecular formal [4+2] cycloaddition, where an N-acylenamide generated in situ from an isoindolinone-derived hydroxylactam reacts with an enone or enal moiety to construct the spiro ring system. nii.ac.jp Chiral Brønsted acid-catalyzed enantioselective formal [3+2] cycloaddition of 3-substituted indoles with isoindoline-1,3-dione-derived propargyl alcohols can also produce spiro-isoindolinones with high enantioselectivity. scribd.com A notable example involves the reaction of 5-fluoro-3-methyl indole (B1671886), which yields the corresponding spirocyclic product. scribd.com Additionally, [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins can lead to the formation of complex spiro polyheterocyclic systems, including those with a fluoro-substituted isoindolinone core. mdpi.com

| Starting Material | Reaction Type | Key Reagents/Catalyst | Resulting System | Reference |

|---|---|---|---|---|

| Isoindolinone-derived hydroxylactam | Intramolecular formal [4+2] cycloaddition | TfOH | Spiro[cyclohexanone-isoindolinone] | nii.ac.jp |

| 5-Fluoro-3-methyl indole and isoindoline-1,3-dione derived propargyl alcohol | Formal [3+2] cycloaddition | Chiral Brønsted acid | Spiro[isoindolinone-indoline] | scribd.com |

| Heteroaromatic N-ylide and electron-deficient olefin | [3+2] cycloaddition | Not specified | Spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3'-indoline] with fluorine substituent | mdpi.com |

Ring Expansion and Contraction Reactions of the Isoindol-1-one Core

Modifying the core structure of this compound through ring expansion or contraction can lead to novel heterocyclic systems.

Ring Expansion: Ring expansion reactions can transform the five-membered lactam ring of the isoindol-1-one into a larger ring. For example, a base-promoted ring expansion of indolones with alkynoates can lead to substituted quinolines through the selective insertion of the alkynoate into the C2-N1 bond. rsc.org While this specific reaction has been demonstrated on indolones, a similar strategy could potentially be applied to isoindol-1-ones. Another general approach to ring expansion involves a pinacol-type rearrangement, where migration of a carbon-carbon bond can lead to an enlarged ring system. masterorganicchemistry.com The driving force for such rearrangements is often the formation of a more stable carbocation or the relief of ring strain. beilstein-journals.org

Ring Contraction: Conversely, ring contraction reactions can be employed to synthesize smaller, often more strained, ring systems from the isoindol-1-one core. The Favorskii rearrangement of cyclic α-halo ketones is a classic example of a ring contraction. chemistrysteps.com While not directly applicable to the isoindol-1-one itself, this principle can be applied to derivatives. For instance, a suitably functionalized isoindol-1-one derivative could be converted to a six-membered ring containing a leaving group alpha to a carbonyl, which could then undergo a base-induced ring contraction. Another strategy involves deaminative ring contraction, where a cyclic amine is converted to a diazonium species which then undergoes rearrangement with loss of nitrogen gas to form a contracted ring. rsc.org

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the mechanisms and kinetic profiles of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Kinetic vs. Thermodynamic Control in Complex Rearrangements

In many chemical reactions, a competition exists between the formation of the kinetic product (the product that forms fastest) and the thermodynamic product (the most stable product). libretexts.orgmasterorganicchemistry.com This principle is particularly relevant in complex rearrangements of heterocyclic systems like isoindol-1-ones.

The reaction conditions, especially temperature, can dictate the major product. nih.gov At lower temperatures, reactions are often under kinetic control, favoring the product that is formed via the lowest activation energy pathway. libretexts.org At higher temperatures, the reactions may become reversible, allowing equilibrium to be established and favoring the formation of the most thermodynamically stable product. nih.gov For example, in reactions of isoindolo[2,1-a]quinazolines with maleimides, different products are obtained under kinetic (room temperature) versus thermodynamic (refluxing in isopropanol) control, leading to complex rearranged structures. researchgate.netuniv.kiev.ua The fluorine substituent in this compound can influence the relative stabilities of intermediates and transition states, thereby affecting the balance between kinetic and thermodynamic control in its rearrangements.

Role of Intermediates in Reaction Pathways

The transformations of this compound proceed through various reactive intermediates that dictate the course of the reaction.

Common intermediates in isoindole chemistry include:

N-Acyliminium Ions: These electrophilic species are often generated from N-unsubstituted or N-acyl isoindol-1-ones and are key intermediates in cyclization reactions to form fused heterocyclic systems. researchgate.net

Nitrile Ylides: These 1,3-dipoles can be generated and participate in cycloaddition reactions to form new heterocyclic rings. acs.org Their involvement can lead to the construction of complex molecular scaffolds in a single step.

Carbocations: Carbocation intermediates are central to ring expansion and contraction rearrangements. Their stability, which is influenced by the substitution pattern of the isoindol-1-one ring, will determine the feasibility and outcome of such rearrangements. masterorganicchemistry.com

Radical Cations: In photochemically or electrochemically induced reactions, radical cations can be formed. For instance, in the synthesis of spiro-indolenines, an amine radical cation is proposed as a key intermediate generated through an electron donor-acceptor complex. nih.gov

The presence of the fluorine atom in this compound can significantly impact the stability and reactivity of these intermediates through its inductive and resonance effects, thereby influencing the reaction pathways and the final product distribution.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei within a molecule.

One-dimensional NMR spectroscopy is fundamental for the initial structural verification and purity assessment of 5-Fluoro-1H-isoindol-1-one.

¹H NMR spectroscopy identifies the number and types of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the lactam ring. Chemical shifts, splitting patterns (multiplicity), and integration values allow for the precise assignment of each proton.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, including the carbonyl carbon of the lactam and the aromatic carbons. The large chemical shift range of ¹³C NMR helps in resolving all carbon signals. guidechem.com

¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. guidechem.com Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides a clear and simple spectrum, typically showing a single signal for the fluorine atom in this compound. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring.

The following table outlines the expected NMR data for this compound based on its structure and principles of NMR spectroscopy.

| Nucleus | Expected Chemical Shift (ppm) | Key Correlations |

| ¹H | 7.0 - 8.0 (Aromatic), 8.0 - 9.0 (N-H) | Aromatic protons will show coupling to each other and to the ¹⁹F nucleus. |

| ¹³C | 110 - 150 (Aromatic), ~170 (C=O) | Carbon signals will show ¹³C-¹⁹F coupling, appearing as doublets. |

| ¹⁹F | -110 to -120 | The fluorine signal will show coupling to nearby protons. |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR data and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, this technique would be used to establish the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning each proton signal to its corresponding carbon atom in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This powerful technique helps to piece together the entire molecular structure by connecting different fragments, for instance, by showing a correlation from the N-H proton to the carbonyl carbon or adjacent aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. This capability allows for the unambiguous determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS provides definitive confirmation of its molecular formula, C₈H₆FNO.

| Parameter | Value | Significance |

| Molecular Formula | C₈H₆FNO | Confirmed by HRMS. |

| Theoretical Exact Mass | 151.04335 u | Calculated based on the most abundant isotopes of C, H, F, N, and O. |

| Measured Mass (Hypothetical) | ~151.0434 u | An experimental value from HRMS within a few parts per million (ppm) of the theoretical mass confirms the elemental composition. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. The IR spectrum of this compound would clearly show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the lactam, the C-F bond, and aromatic C-H and C=C bonds.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular framework.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) |

| N-H (Lactam) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Lactam) | Stretch | 1680 - 1720 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1250 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain an exact model of the molecule's structure. This analysis provides definitive information on:

Bond lengths and angles: Precise measurement of all interatomic distances and angles.

Conformation: The exact spatial orientation of the atoms, confirming the planarity of the isoindolone ring system.

Crystal packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the N-H and C=O groups.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to determine the purity of the compound. By using a suitable stationary phase (e.g., a C18 column) and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or impurities. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis (e.g., >99%).

Column Chromatography is often used on a larger scale for the purification of the compound after its synthesis. Silica gel is a common stationary phase, and a solvent system is chosen to effectively separate the desired product from other substances in the reaction mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For this compound, HPLC would be crucial for assessing its purity and stability. A typical HPLC method would be developed and validated to ensure accuracy and precision.

Detailed Research Findings:

Specific HPLC analytical methods for this compound have not been detailed in available scientific literature. However, a representative HPLC method for a structurally related fluorinated isoindolinone derivative would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). The separation would be achieved through a gradient elution program, where the proportion of the organic solvent is increased over time to elute compounds with varying polarities. Detection would typically be performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. Assuming this compound possesses these characteristics, or can be derivatized to be so, GC-MS would provide valuable information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Detailed Research Findings:

Publicly available GC-MS data specific to this compound is not currently available. The analysis would involve injecting a vaporized sample into a GC column, where it would be separated based on its boiling point and interaction with the stationary phase. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular weight.

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Value |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Other Advanced Analytical Techniques

Beyond HPLC and GC-MS, other analytical techniques are essential for a thorough characterization of this compound.

Elemental Analysis:

Elemental analysis is used to determine the elemental composition of a compound. For this compound (C₈H₆FNO), the theoretical elemental composition would be calculated and compared against the experimental values obtained from an elemental analyzer. A close correlation between the theoretical and experimental values provides strong evidence for the compound's empirical formula.

Hypothetical Elemental Analysis Data for C₈H₆FNO:

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 63.58 | (Not Available) |

| Hydrogen (H) | 4.00 | (Not Available) |

| Fluorine (F) | 12.57 | (Not Available) |

| Nitrogen (N) | 9.27 | (Not Available) |

| Oxygen (O) | 10.58 | (Not Available) |

Thermal Analysis:

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of a material. perkinelmer.com.ar

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, glass transition temperature, and other thermal transitions of a compound. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability of a compound and to study its decomposition profile. A TGA thermogram of this compound would show the temperature at which it begins to decompose.

Theoretical and Computational Chemistry Studies on 5 Fluoro 1h Isoindol 1 One

Electronic Structure and Molecular Orbital Analysis

The electronic behavior and reactivity of 5-Fluoro-1H-isoindol-1-one are fundamentally governed by its electronic structure and molecular orbitals. Computational chemistry offers powerful tools to investigate these aspects at a quantum mechanical level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orggithub.io It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.org DFT calculations have been instrumental in determining the ground state properties of molecules. researchgate.net

DFT methods, particularly with functionals like B3LYP, are frequently employed to optimize the geometry of molecules and calculate their electronic properties. physchemres.org For instance, the B3LYP/6-311++G(d,p) level of theory is a common choice for achieving a balance between accuracy and computational cost in studying organic molecules. physchemres.orgderpharmachemica.com These calculations provide optimized geometrical parameters, such as bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT allows for the calculation of key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. stuba.sk The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. stuba.sk The energy gap between HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. stuba.sk A smaller energy gap generally suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be derived from HOMO and LUMO energies. physchemres.org These descriptors provide further insights into the molecule's reactivity and stability.

Table 1: Calculated Ground State Properties of a Similar Fluorinated Heterocycle using DFT

| Property | Calculated Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | > 4 eV |

| Electronegativity (χ) | 7.9463 eV (gas phase) |

| Chemical Hardness (η) | - |

| Global Softness (S) | Lower value indicates less polarizability |

| Note: Specific data for this compound is not available in the provided search results. The data presented is for a similar molecule, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, to illustrate the type of information obtained from DFT calculations. physchemres.org |

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their behavior.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. nih.gov Computational methods, particularly DFT, have become increasingly reliable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govd-nb.info

The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of computational chemistry. nih.gov The accuracy of these predictions has significantly improved with the development of advanced computational models and algorithms. nih.govarxiv.org Machine learning approaches have also emerged as powerful tools for enhancing the accuracy of chemical shift predictions. nih.gov The mean absolute error (MAE) for ¹H chemical shift predictions can be as low as 0.10 ppm with some methods. nih.gov For ¹³C chemical shifts, the MAE is typically larger but still within a useful range for structural assignment. d-nb.info

The process often involves optimizing the molecular geometry using a specific DFT functional and basis set, followed by a calculation of the NMR shielding tensors using a method like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Representative Accuracy of Computational NMR Chemical Shift Predictions

| Nucleus | Prediction Method | Mean Absolute Error (MAE) |

| ¹H | Machine Learning (PROSPRE) | < 0.10 ppm |

| ¹H | DFT (various functionals) | 0.2 - 0.3 ppm |

| ¹³C | DFT (various functionals) | 1.2 - 2.0 ppm |

| Note: This table summarizes the general accuracy of modern computational methods for NMR prediction and is not specific to this compound. nih.govd-nb.infoacademie-sciences.fr |

Calculated Vibrational Frequencies and UV-Vis Absorption Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can predict vibrational frequencies, which correspond to the peaks in experimental spectra. derpharmachemica.commdpi.com These calculations are typically performed at the same level of theory used for geometry optimization. derpharmachemica.com The calculated frequencies are often scaled by an empirical factor to better match experimental values. derpharmachemica.com The comparison between calculated and experimental vibrational spectra can aid in the assignment of vibrational modes and confirm the presence of specific functional groups. physchemres.org

Similarly, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra (UV-Vis) of molecules. grafiati.com These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. physchemres.org The predicted UV-Vis spectra can be compared with experimental data to understand the electronic structure and chromophoric properties of the molecule. researchgate.netresearchgate.netutwente.nlshimadzu.com

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretching | 3337 | - |

| C=O stretching | 1678 | - |

| C=N stretching | 1589 | - |

| Aromatic C-H stretching | 3074 | - |

| Aromatic C=C stretching | 1523 | - |

| Ar-F stretching | 1156 | - |

| Note: This data is for 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one and serves as an example of the type of data obtained. physchemres.org Specific data for this compound is not available in the provided search results. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the conformational landscape and dynamic behavior of molecules.

Conformational analysis aims to identify the stable conformations (isomers) of a molecule and their relative energies. sciforum.netethz.chpsu.edu This can be achieved through systematic searches of the potential energy surface using molecular mechanics or quantum mechanical methods. sciforum.net For flexible molecules, understanding the preferred conformations is essential for predicting how they will interact with biological targets.

Computational Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) and other ab initio methods are instrumental in mapping the potential energy surfaces of chemical reactions. sumitomo-chem.co.jp These calculations allow chemists to visualize the transformation from reactants to products, identifying the most plausible pathways for the synthesis of isoindolinone scaffolds. sumitomo-chem.co.jpescholarship.org While direct computational studies on the synthesis of this compound are not extensively documented, mechanisms can be inferred from studies on related isoindolinone and 1H-isoindole syntheses, such as rhodium-catalyzed cascade reactions. acs.orgorganic-chemistry.org

Computational studies on the rhodium-catalyzed synthesis of related 1H-isoindole motifs have identified several key species along the reaction pathway. acs.org The reaction is often initiated by the formation of a rhodium carbene species. acs.org A plausible sequence for forming the isoindolinone core involves several computationally characterized intermediates and the transition states that connect them.

For instance, in a rhodium-catalyzed cascade reaction leading to an isoindole core, DFT calculations identified key intermediates including a metal carbene species, a zwitterionic vinyl cationic species, and a rhodium η¹-vinylcarbene. acs.org The transition states represent the energy maxima between these intermediates. For example, a nitrogen extrusion step proceeds through a specific transition state (TS) with a calculated activation energy, followed by a cyclization step with its own distinct transition state and energy barrier. acs.org The geometry of these transition states, including bond lengths and angles, is crucial for understanding the reaction's stereoselectivity and kinetic feasibility.

Table 1: Representative Intermediates and Transition States in a Plausible Isoindolinone Synthesis Based on DFT studies of related rhodium-catalyzed isoindole synthesis. acs.org

| Species Type | Description | Key Structural Features |

| Intermediate | Metal Carbene | A reactive species where a carbon atom is coordinated to the rhodium catalyst. |

| Transition State | 5-exo-dig Cyclization | The energetic barrier leading to the formation of the five-membered ring. |

| Intermediate | Zwitterionic Species | A molecule containing both a positive and a negative formal charge. |

| Transition State | 1,5-H Shift | The barrier for a hydrogen atom to migrate across the molecule to form the final isoindole ring. |

| Intermediate | Isoindole Derivative | The nearly-formed product, still interacting with the metal catalyst. |

Energy Profiles and Reaction Coordinate Analysis

Reaction coordinate analysis involves plotting the Gibbs free energy of the system as it progresses from reactants to products. researchmap.jp This provides a quantitative energy profile of the reaction, highlighting the thermodynamic stability of intermediates and the kinetic barriers of transition states. sumitomo-chem.co.jp

In the computational study of a rhodium-catalyzed synthesis of an isoindole derivative, the Gibbs energy profile was calculated to compare different potential pathways. acs.org The analysis revealed that the reaction proceeds through the formation of a metal carbene, followed by a cyclization with a reaction barrier of 7.9 kcal/mol and a subsequent step with a barrier of 13.2 kcal/mol. acs.org A final, kinetically favorable step involves a 1,5-H shift with a low energy barrier of 1.3 kcal/mol to yield the isoindole product. acs.org Such analysis is critical for rationalizing why a particular reaction outcome is observed and for optimizing reaction conditions to favor the desired pathway. plos.orgnih.gov

Table 2: Illustrative Gibbs Energy Profile for Isoindolinone Formation Pathway Relative energies are hypothetical, based on typical values from computational studies of similar cascade reactions. acs.org

| Step | Species | Relative Gibbs Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Metal Carbene Intermediate | +11.1 |

| 3 | Cyclization Transition State | +19.0 |

| 4 | Zwitterionic Intermediate | +1.1 |

| 5 | 1,5-H Shift Transition State | +2.4 |

| 6 | Product | -21.4 |

Studies of Intermolecular Interactions and Crystal Packing

The this compound molecule contains a hydrogen bond donor (the N-H group of the lactam) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). chem960.com This configuration strongly favors the formation of hydrogen bonds. It is highly probable that molecules of this compound form centrosymmetric dimers through pairs of N-H···O hydrogen bonds, a common and stable supramolecular synthon observed in many related crystal structures. researchgate.netresearchgate.net These dimers can then be further linked into chains or sheets by weaker C-H···O interactions. researchgate.netresearchgate.net The fluorine atom itself is a weak hydrogen bond acceptor, and the formation of C-H···F interactions is also possible, contributing to the stability of the crystal lattice. ed.ac.uk

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Strong | N-H | C=O | Formation of primary structural motifs like dimers and chains. researchgate.net |

| Weak | C-H (aromatic) | C=O | Stabilization of the three-dimensional network. researchgate.net |

| Weak | C-H (aromatic/aliphatic) | F | Contribution to overall packing stability. ed.ac.uk |

π-π Stacking and Other Non-Covalent Interactions

The planar aromatic ring of the isoindolinone core allows for π-π stacking interactions, which are crucial in the packing of many aromatic compounds. mdpi.com However, the presence of a highly electronegative fluorine atom significantly alters the electronic properties of the aromatic ring. nih.gov Computational and crystallographic studies on fluorinated benzenes show that fluorine substitution often disrupts the face-to-face π-π stacking that is common in non-fluorinated analogues. rsc.org Instead, it promotes offset or edge-to-face (C-H···π) arrangements. rsc.org This is attributed to the creation of a polarized π-system, where electrostatic repulsion between the electron-rich regions of the rings disfavors direct overlap. nih.gov Additionally, C-F···π interactions, where the fluorine atom interacts with the face of an adjacent aromatic ring, can further stabilize the crystal structure. researchgate.net

Applications of 5 Fluoro 1h Isoindol 1 One in Chemical Research and Material Science

Role as a Key Building Block in Advanced Organic Synthesis

In the field of organic synthesis, building blocks are foundational molecules from which more complex structures are assembled. 5-Fluoro-1H-isoindol-1-one serves as a privileged scaffold, offering a rigid bicyclic framework that can be chemically modified to create a diverse array of complex molecules.

The isoindolinone core is a key structural feature in numerous natural products, including alkaloids and meroterpenoids, which exhibit a wide spectrum of biological activities. nih.govresearchgate.net Synthetic chemists utilize building blocks like this compound to construct analogs of these natural products. The introduction of a fluorine atom can lead to derivatives with modified or improved biological functions. The synthesis of novel isoindolinone derivatives is an active area of research, with these compounds being investigated for various therapeutic properties. rsc.orgnih.gov The isoindole skeleton is also a component of certain dyes and functional materials, highlighting the versatility of this heterocyclic system. nih.gov

Table 1: Synthetic Utility of the Isoindolinone Scaffold

| Application Area | Examples of Target Structures | Role of the Scaffold |

| Natural Product Analogs | Alkaloids, Meroterpenoids nih.govresearchgate.net | Provides the core bicyclic framework. |

| Bioactive Molecules | Enzyme Inhibitors, Receptor Ligands nih.govnih.gov | Serves as a rigid base for pharmacophore elements. |

| Fused Heterocyclic Systems | Isoindole-fused imidazoles, Diazacyclooctaindenones researchgate.net | Acts as a starting point for tandem reactions to build complexity. |

Asymmetric synthesis, the process of creating chiral molecules stereoselectively, often relies on the use of chiral auxiliaries and ligands. These are complex chiral molecules that temporarily associate with a substrate to direct a chemical reaction to produce one enantiomer over the other. The rigid conformational structure of the this compound framework makes it an attractive candidate for the development of novel chiral auxiliaries. While not a chiral molecule itself, it can be derivatized with chiral groups to create effective stereodirecting tools for a variety of chemical transformations, including Diels-Alder reactions and alkylations. The fluorine atom can influence the electronic environment of the auxiliary, potentially enhancing the degree of stereochemical induction.

Contributions to Material Science and Advanced Functional Materials

The unique electronic properties imparted by the fluorine atom make this compound a building block of significant interest for the creation of advanced functional materials with applications in electronics and energy.